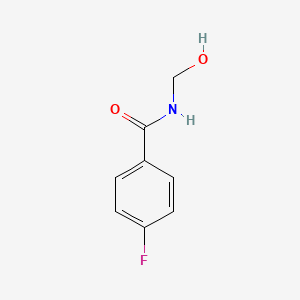

4-fluoro-N-(hydroxymethyl)benzamide

Description

4-Fluoro-N-(hydroxymethyl)benzamide is a fluorinated benzamide derivative characterized by a hydroxymethyl group (-CH$_2$OH) attached to the amide nitrogen.

Properties

CAS No. |

40478-09-9 |

|---|---|

Molecular Formula |

C8H8FNO2 |

Molecular Weight |

169.15 g/mol |

IUPAC Name |

4-fluoro-N-(hydroxymethyl)benzamide |

InChI |

InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) |

InChI Key |

VGLPLLKJZIFQSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 4-fluoro-N-(hydroxymethyl)- can be achieved through several methods. One common approach involves the direct condensation of 4-fluorobenzoic acid with hydroxymethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of benzamide, 4-fluoro-N-(hydroxymethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-fluoro-N-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: 4-fluoro-N-(carboxymethyl)benzamide.

Reduction: 4-fluoro-N-(hydroxymethyl)aniline.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 4-fluoro-N-(hydroxymethyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzamide, 4-fluoro-N-(hydroxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor antagonism, the compound may block the binding of endogenous ligands, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The hydroxymethyl group in the target compound introduces polarity and H-bonding capability, contrasting with electron-withdrawing groups (e.g., -F, -SO$_2$) or aromatic systems (e.g., pyridine) in analogs. This may enhance aqueous solubility compared to lipophilic derivatives like 4-fluoro-N-(4-fluorophenyl)benzamide .

- Synthetic Reactivity : Silylation reactions in analogs (e.g., 4-fluoro-N-(4-fluorophenyl)benzamide with BSA) yield stable O-silyl imidates, suggesting that the hydroxymethyl group in the target compound could undergo similar derivatization for functionalization or protection .

Spectroscopic and Physicochemical Comparisons

Infrared (IR) Spectroscopy:

- Target Compound : Expected C=O stretch near 1660–1680 cm$^{-1}$ (amide I band) and O-H stretch (~3200–3600 cm$^{-1}$) from the hydroxymethyl group.

- Analog Data: Hydrazinocarbonyl derivatives (e.g., 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide) show C=O stretches at 1663–1682 cm$^{-1}$ and NH stretches at 3150–3319 cm$^{-1}$ . Triazole-thione analogs lack C=O bands (1247–1255 cm$^{-1}$ for C=S), highlighting the impact of tautomerism on spectral profiles .

Nuclear Magnetic Resonance (NMR):

- $^{19}$F NMR : Fluorine chemical shifts in 4-fluoro-N-(4-fluorophenyl)benzamide appear at δ -115 to -120 ppm, influenced by electronic environments .

- $^{1}$H NMR : Hydroxymethyl protons in the target compound would resonate near δ 4.5–5.0 ppm (exchangeable with D$_2$O), distinct from methyl or aromatic protons in analogs (e.g., δ 10.31 for amide NH in TD-1b) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.